molecular formula C12H15NO2 B8018339 2-Hydroxy-5-phenylmethoxypentanenitrile

2-Hydroxy-5-phenylmethoxypentanenitrile

Cat. No.: B8018339
M. Wt: 205.25 g/mol
InChI Key: ROFGZVQUJQAJJU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-phenylmethoxypentanenitrile is a nitrile derivative with a hydroxyl (-OH) group at position 2 and a phenylmethoxy (benzyloxy, PhCH2O-) group at position 5 of a pentanenitrile backbone. The hydroxyl group may confer reactivity in esterification or oxidation reactions, while the benzyloxy group could enhance lipophilicity, influencing bioavailability.

Properties

IUPAC Name

2-hydroxy-5-phenylmethoxypentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-9-12(14)7-4-8-15-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFGZVQUJQAJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Hydroxy-5-phenylmethoxypentanenitrile with analogous nitriles from the provided evidence:

Compound Name Molecular Formula Key Substituents Hazards (GHS Classifications) Identified Uses Source
This compound C12H15NO3 2-OH, 5-PhCH2O Not reported Hypothetical research target -
Pentanenitrile, 5-(acetyloxy)- C7H11NO2 5-OAc H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) Laboratory chemicals, manufacturing
5-Amino-5-phenylpentanenitrile hydrochloride C11H15ClN2 5-NH2, 5-Ph Not specified Research
(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile C17H26N2O2 2-(3,4-diMeOPh), 5-MeNH, 2-iPr Not classified in provided data Pharmaceutical research

Key Findings:

Functional Group Influence on Reactivity and Hazards 5-(Acetyloxy)pentanenitrile (): The acetyloxy group introduces significant hazards, including acute oral toxicity (Category 4) and irritant properties. Its nitrile core may contribute to metabolic toxicity . Such compounds are often intermediates in drug synthesis . (2R)-2-(3,4-Dimethoxyphenyl)-...pentanenitrile (): The dimethoxyphenyl and methylamino groups indicate CNS or cardiovascular applications. No hazards are reported, but stereochemistry (R-configuration) may affect biological activity .

Structural Similarities and Differences Hydroxyl vs. Benzyloxy vs. Phenyl Substituents: The benzyloxy group in the target compound differs from the 5-phenyl group in ’s hydrochloride salt, likely altering solubility and metabolic stability.

Applications and Safety Profiles

  • Nitriles with ether or ester linkages (e.g., 5-(acetyloxy)pentanenitrile) are often used in polymer or pharmaceutical manufacturing but require stringent safety protocols due to irritant properties .
  • Chiral nitriles (e.g., ) are valuable in asymmetric synthesis, though their complex structures necessitate rigorous purity testing .

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